Product packaging for Methyl 4-(bromomethyl)-3-methoxybenzoate(Cat. No.:CAS No. 70264-94-7)

Methyl 4-(bromomethyl)-3-methoxybenzoate

Cat. No.: B104694
CAS No.: 70264-94-7
M. Wt: 259.1 g/mol
InChI Key: UXSNXOMMJXTFEG-UHFFFAOYSA-N
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Description

Significance of Methyl 4-(bromomethyl)-3-methoxybenzoate as a Synthetic Precursor

This compound stands as a vital compound in the realm of organic chemistry, particularly as a versatile building block for more complex molecules. innospk.comontosight.ai This white to off-white crystalline powder is a key intermediate in the synthesis of a variety of pharmaceuticals and other functional organic compounds. innospk.comnbinno.com Its significance lies in the presence of multiple reactive sites within its structure: a bromomethyl group, a methoxy (B1213986) group, and a methyl ester attached to a benzene (B151609) ring. ontosight.ai The bromomethyl group, in particular, is a highly reactive functional group that readily participates in nucleophilic substitution reactions, making it an excellent handle for introducing the rest of the molecule into a larger, more complex structure. ontosight.ai

One of the most notable applications of this compound is its role as a crucial intermediate in the production of Zafirlukast, a leukotriene receptor antagonist used in the management of chronic asthma. innospk.com The bromomethyl group facilitates key bond-forming reactions necessary to construct the intricate molecular framework of Zafirlukast. innospk.com Beyond this specific application, its utility extends to the synthesis of other bioactive molecules, including inhibitors of HIV entry and steroid 5α-reductase. chemicalbook.com The compound's molecular structure and reactivity make it an indispensable tool for medicinal chemists in the development of new therapeutic agents. innospk.com

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC10H11BrO3 innospk.com
Molecular Weight259.096 g/mol innospk.com
AppearanceWhite to off-white crystalline powder innospk.comnbinno.com
Melting Point92-94°C innospk.com
Boiling Point324.2±32.0°C at 760 mmHg innospk.com
Density1.4±0.1 g/cm³ innospk.com

Overview of Benzyl (B1604629) Halide Reactivity in Complex Molecule Construction

Benzyl halides, a class of organic compounds to which this compound belongs, are characterized by a halogen atom attached to a benzylic carbon. This structural motif imparts a unique reactivity that is highly valuable in organic synthesis. wisdomlib.org The reactivity of benzyl halides is largely dictated by the stability of the carbocation formed upon cleavage of the carbon-halogen bond. quora.com The adjacent benzene ring can stabilize this positive charge through resonance, delocalizing the charge across the aromatic system. quora.comyoutube.com This stabilization facilitates both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) reaction pathways, making benzyl halides versatile electrophiles. quora.comyoutube.com

In SN1 reactions, the rate-determining step is the formation of the stable benzylic carbocation. quora.com This pathway is favored by polar protic solvents and weaker nucleophiles. youtube.com In SN2 reactions, a strong nucleophile attacks the benzylic carbon in a concerted step, displacing the halide leaving group. quora.com This mechanism is favored by polar aprotic solvents and is sensitive to steric hindrance at the benzylic position. youtube.com The ability of benzyl halides to undergo both types of substitution reactions allows for the formation of a wide variety of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of complex molecule construction. masterorganicchemistry.com This versatility makes them essential reagents in the synthesis of pharmaceuticals and other fine chemicals. wisdomlib.org

Factors Influencing Benzyl Halide Reactivity
FactorEffect on ReactivityFavored Mechanism
Nature of NucleophileStrong nucleophiles increase the rate of SN2 reactions.SN2
Solvent PolarityPolar protic solvents stabilize the carbocation intermediate, favoring SN1. Polar aprotic solvents favor SN2.SN1 (protic), SN2 (aprotic)
Steric HindranceIncreased steric hindrance at the benzylic carbon disfavors SN2 reactions.SN1
Nature of Leaving GroupBetter leaving groups (e.g., I > Br > Cl) increase the rate of both SN1 and SN2 reactions.SN1 and SN2

Historical Context of this compound in Medicinal Chemistry

The application of this compound in medicinal chemistry is intrinsically linked to the broader recognition of the utility of functionalized benzyl halides as key synthetic intermediates. nih.govnumberanalytics.com While a precise timeline of its initial synthesis and use is not extensively documented in readily available literature, its appearance in patents and scientific articles from the late 20th century onwards highlights its growing importance in drug discovery and development.

Initially, its use was likely driven by the need for a reliable chemical building block to construct more complex molecules. A significant milestone in its history is its identification as a key intermediate in the synthesis of peptidoleukotriene antagonists, a class of drugs developed for the treatment of asthma. google.com This is exemplified by its role in the synthesis of Zafirlukast, which was patented in the late 1980s and approved for medical use in the 1990s.

Further research has demonstrated the versatility of this compound in the synthesis of other classes of therapeutic agents. For instance, it has been employed in the preparation of heteroarylphenyloxoacetyl and heteroarylphenylsulfonyl benzoylpiperazine analogs as HIV entry inhibitors. chemicalbook.com Additionally, it has been utilized in the synthesis of acylpiperidines that act as steroid 5α-reductase inhibitors, which are relevant in the treatment of conditions like benign prostatic hyperplasia and androgenic alopecia. chemicalbook.com These examples underscore the compound's enduring value as a versatile precursor in the ongoing quest for novel and effective medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO3 B104694 Methyl 4-(bromomethyl)-3-methoxybenzoate CAS No. 70264-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(bromomethyl)-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11BrO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSNXOMMJXTFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374927
Record name Methyl 4-(bromomethyl)-3-methoxybenzoate
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Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70264-94-7
Record name Methyl 4-(bromomethyl)-3-methoxybenzoate
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Record name Methyl 4-bromomethyl-3-methoxybenzoate
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Record name Methyl 4-(bromomethyl)-3-methoxybenzoate
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Record name Methyl 4-bromomethyl-3-methoxybenzoate
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Record name Benzoic acid, 4-(bromomethyl)-3-methoxy-, methyl ester
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Synthetic Methodologies for Methyl 4 Bromomethyl 3 Methoxybenzoate

Radical-Mediated Bromination of Methyl 4-methyl-3-methoxybenzoate

The Wohl-Ziegler reaction, a well-established method for allylic and benzylic bromination, is the standard approach for this transformation. wikipedia.orgmasterorganicchemistry.com It involves the use of a brominating agent, typically N-Bromosuccinimide (NBS), in the presence of a radical initiator. wikipedia.org

The reaction proceeds via a free-radical chain mechanism. The process is initiated by the homolytic cleavage of a radical initiator, which then abstracts a hydrogen atom from the benzylic methyl group of Methyl 4-methyl-3-methoxybenzoate. This generates a stable benzylic radical. This radical then reacts with a bromine source to form the desired product and a new radical, which continues the chain reaction. The stability of the benzylic radical intermediate is a key factor in the regioselectivity of this reaction. wikipedia.org The reaction rate can be influenced by factors such as the concentration of reactants, the efficiency of the radical initiator, and the reaction temperature. rsc.org

Optimizing the reaction conditions is crucial for maximizing the yield and purity of Methyl 4-(bromomethyl)-3-methoxybenzoate while minimizing the formation of byproducts.

N-Bromosuccinimide (NBS) is the preferred brominating agent for this reaction. chemicalbook.comgoogle.com It serves as a source of bromine radicals, which are essential for the propagation of the free-radical chain reaction. wikipedia.org The molar ratio of Methyl 4-methyl-3-methoxybenzoate to NBS is typically in the range of 1:0.9 to 1:1.5, with a preferred ratio of 1:1.0 to 1:1.2. google.com Using an appropriate amount of NBS is critical; for instance, in one study, increasing the NBS from 1.25 to 2.0 equivalents significantly improved the product yield. researchgate.net

Radical initiators are necessary to start the free-radical chain reaction. Common initiators include Dibenzoyl Peroxide and 2,2'-azobisisobutyronitrile (AIBN). chemicalbook.comgoogle.comwikipedia.org The choice and concentration of the initiator can affect the reaction rate and efficiency. For example, a catalytic amount of AIBN is sufficient to initiate the reaction effectively. chemicalbook.com The amount of initiator used is typically between 0.1% and 5% by weight based on the starting ester. google.com

The choice of solvent significantly impacts the reaction's efficiency and selectivity. While Carbon Tetrachloride has been traditionally used and gives good results, its toxicity has led to the exploration of alternatives. chemicalbook.comgoogle.com Chlorobenzene (B131634) and Ethyl Acetate have been identified as very suitable and less toxic alternatives. google.com Studies have shown that solvents like 1,2-dichlorobenzene (B45396) can also provide excellent yields and shorter reaction times compared to traditional solvents. researchgate.net The solvent's role is not just to dissolve the reactants but also to influence the reaction pathway; for instance, more polar solvents might favor ionic side reactions. researchgate.net

Table 1: Effect of Different Solvents on the Yield of this compound

SolventYield (%)Reference
1,2-dichlorobenzene92 researchgate.net
Dimethylcarbonate89 researchgate.net
Chlorobenzene87 researchgate.net
1,4-dichlorobenzene70 researchgate.net
Benzene (B151609)40 researchgate.net

The reaction is typically carried out at reflux temperature. chemicalbook.com However, temperature control is critical. A patent describes carrying out the bromination at temperatures ranging from -10°C to 120°C, with a preferred range of 0°C to 80°C. google.com The reaction can be initiated by heat or by irradiation with light of a suitable wavelength (e.g., 10⁻⁵ to 10⁻⁸ m). google.comresearchgate.net Photochemical initiation can sometimes offer higher selectivity and yield compared to thermal initiation. gla.ac.uk For instance, a photochemical reaction with NBS in chlorobenzene at 0 to 5°C has been shown to be effective. google.com

Yield and Purity Optimization Strategies

Optimizing the synthesis of this compound is crucial for its use as a building block in more complex molecules. ontosight.ai Research has focused on fine-tuning reaction parameters to enhance both the yield and purity of the final product. The primary route involves the free-radical bromination of the methyl group on the benzene ring of a precursor.

Key strategies for optimization involve the careful selection of the brominating agent, radical initiator, solvent, and reaction temperature. N-bromosuccinimide (NBS) is frequently used as the brominating agent over liquid bromine for easier handling and selectivity. google.com Radical initiators such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide are employed to start the reaction. chemicalbook.comguidechem.com

The choice of solvent is critical; while carbon tetrachloride has been traditionally used, its toxicity and environmental concerns have led to the exploration of alternatives like chlorobenzene or ethyl acetate. google.com The molar ratio of reactants is another key factor. Using a slight excess of the brominating agent, typically in a 1:1.05 to 1:1.3 molar ratio of the methylbenzoate precursor to NBS, can help drive the reaction to completion. google.com Temperature and reaction time are also optimized to ensure complete conversion while minimizing the formation of by-products. For instance, one procedure specifies carrying out the reaction at reflux for 16 hours to achieve a high yield. chemicalbook.com

Post-reaction purification steps are essential for achieving high purity. These typically involve filtering off by-products like succinimide, washing the organic layer with water or brine, drying it over an anhydrous salt such as sodium sulfate, and finally, removing the solvent under reduced pressure. chemicalbook.com Recrystallization from a suitable solvent system, such as n-heptane/ethyl acetate, can further purify the product to obtain colorless crystals. google.com

ParameterCondition/ReagentImpact on Yield/PurityReference
Brominating AgentN-Bromosuccinimide (NBS)Offers better selectivity and handling compared to liquid bromine. google.com
Molar Ratio (Substrate:NBS)1:1.05Using a slight excess of NBS ensures complete conversion of the starting material. google.com
Radical InitiatorAIBN or Benzoyl PeroxideInitiates the free-radical chain reaction required for benzylic bromination. chemicalbook.com
SolventCarbon Tetrachloride, Chlorobenzene, Ethyl AcetateSolvent choice affects reaction efficiency and addresses safety/environmental concerns. google.com
Reaction Time4-16 hoursSufficient time is needed for the reaction to proceed to completion. google.comchemicalbook.com
PurificationFiltration, Washing, RecrystallizationRemoves by-products and impurities, leading to a high-purity crystalline product. google.com

Alternative Synthetic Routes to this compound and Related Esters

While direct bromination of the corresponding methyl-substituted precursor is the most common method, alternative strategies and multi-step approaches can be employed for the synthesis of this compound and structurally related esters.

The most direct and widely documented method for synthesizing this compound is the side-chain bromination of Methyl 3-methoxy-4-methylbenzoate. google.com This reaction is a free-radical substitution that specifically targets the benzylic protons of the methyl group due to their lower bond dissociation energy compared to aromatic protons.

The process typically involves reacting Methyl 3-methoxy-4-methylbenzoate with a brominating agent like N-bromosuccinimide (NBS) or elemental bromine. google.com The reaction is initiated either by a chemical radical initiator, such as AIBN or benzoyl peroxide, or by exposure to UV light, which facilitates the homolytic cleavage of the bromine source to generate the bromine radicals needed for the chain reaction. google.comchemicalbook.com

For example, one documented procedure involves heating a solution of Methyl 3-methoxy-4-methylbenzoate and AIBN in carbon tetrachloride to reflux, followed by the portion-wise addition of bromine. Another approach uses NBS in carbon tetrachloride, refluxing the mixture for several hours. chemicalbook.com Yields for these types of reactions are reported to be high, often ranging from 64% to 97%. google.comchemicalbook.com The choice of solvent has been a subject of process optimization, with less toxic solvents like chlorobenzene being used as effective replacements for carbon tetrachloride. google.com

Multi-step synthesis provides a versatile platform for creating complex molecules from simpler, readily available starting materials. In the context of methoxybenzoates, multi-step sequences allow for the strategic introduction and modification of various functional groups on the benzene ring, which may not be achievable through direct, single-step reactions.

An illustrative example of such an approach is the synthesis of the pharmaceutical agent Gefitinib, which starts from a related precursor, Methyl 3-hydroxy-4-methoxybenzoate. nih.gov This synthesis demonstrates a sequence of reactions that modify the benzoate (B1203000) structure in a controlled manner. The process begins with the alkylation of the hydroxyl group, followed by a series of transformations including nitration, reduction of the nitro group to an amine, cyclization, and chlorination. nih.govnih.gov

Although the final product is not this compound, the initial steps highlight a key principle of multi-step synthesis: the stepwise construction of a complex target molecule by building upon a simpler benzoate core. mdpi.com This strategic approach is fundamental when direct functionalization is not feasible or when specific isomers are required. Such methodologies underscore the importance of methoxybenzoate derivatives as versatile starting points in medicinal chemistry. nih.gov

Scalability Considerations in Industrial Synthesis

The transition of a synthetic route from a laboratory scale to industrial production introduces several critical considerations, including cost, safety, environmental impact, and process efficiency. This compound is a key intermediate in the synthesis of pharmaceuticals like Zafirlukast, an asthma medication, making its large-scale production economically significant. innospk.com

A primary challenge in scaling up the synthesis is the management of hazardous materials. The use of solvents like carbon tetrachloride, while effective in the lab, is highly restricted in industrial settings due to its toxicity and environmental impact. google.com Process development focuses on replacing such solvents with safer alternatives like chlorobenzene or ethyl acetate, which have been shown to be viable for the bromination reaction. google.com Similarly, handling large quantities of bromine or N-bromosuccinimide requires stringent safety protocols and specialized equipment to manage potential hazards.

Efficiency and cost-effectiveness are paramount. Optimizing reaction conditions to maximize yield and minimize reaction time can significantly reduce production costs. This includes fine-tuning the molar ratios of reactants and the concentration of radical initiators to ensure the process is as efficient as possible. google.com

The work-up and purification steps must also be scalable. Filtration and extraction processes need to be designed for large volumes. Crystallization is often the preferred method for purification on an industrial scale as it can yield a high-purity product efficiently. Finally, packaging and storage conditions are important to ensure the stability of the final product. This compound is typically packaged in 25 kg drums and stored in a cool, ventilated environment to maintain its integrity. innospk.com

Advanced Chemical Transformations and Derivatization Strategies

Nucleophilic Substitution Reactions of the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for numerous derivatization strategies, proceeding typically through an S_N2 mechanism.

The displacement of the bromide by nitrogen-based nucleophiles is a fundamental transformation for introducing amine functionalities. This is particularly relevant in medicinal chemistry, where such reactions are employed to build pharmacologically active scaffolds. For instance, benzylic bromides analogous to methyl 4-(bromomethyl)-3-methoxybenzoate are used to alkylate nitrogen atoms within heterocyclic systems to produce potent drug candidates. scispace.com

In a typical amination reaction, this compound can be treated with a primary or secondary amine, or with nitrogen-containing heterocycles like imidazole (B134444) or pyrazole. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated.

Table 1: Representative Amination Reaction

Reactant 1NucleophileBaseSolventProduct
This compoundImidazolePotassium Carbonate (K₂CO₃)Acetonitrile (B52724) (CH₃CN) or DMFMethyl 4-((1H-imidazol-1-yl)methyl)-3-methoxybenzoate

Sulfur nucleophiles readily react with this compound to form thioethers and related compounds. Thiolation can be achieved using thiols (R-SH) in the presence of a base, or more conveniently, using salts like sodium thiophenoxide. An indirect but effective method involves the use of thiourea. The reaction first yields an isothiouronium salt, which can be subsequently hydrolyzed under basic conditions to generate the corresponding thiol or thiolate in situ, which can then be alkylated. researchgate.net

Table 2: Representative Thiolation Reaction via Isothiouronium Salt Formation

StepReactant 1ReagentSolventIntermediate/Product
1This compoundThioureaEthanolMethyl 4-(((amino(imino)methyl)thio)methyl)-3-methoxybenzoate hydrobromide (Isothiouronium Salt)
2Isothiouronium SaltNaOH(aq)EthanolMethyl 4-((mercaptomethyl)methyl)-3-methoxybenzoate

Sulfonylation, the formation of a carbon-sulfur bond leading to sulfones, can also be envisaged. This would typically involve the reaction of the bromomethyl compound with a sulfinate salt, such as sodium benzenesulfinate (B1229208) (PhSO₂Na), in a polar aprotic solvent.

The introduction of cyano (-CN) and azido (B1232118) (-N₃) groups serves as a gateway to further chemical modifications. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the azido group can be reduced to an amine or used in cycloaddition reactions, such as the "click" chemistry azide-alkyne cycloaddition.

Cyanation is typically accomplished by treating the benzylic bromide with an alkali metal cyanide, like sodium cyanide, in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Similarly, azidation is achieved through substitution with sodium azide, often in solvents like dimethylformamide (DMF).

Table 3: Cyanation and Azidation Reactions

ReactionNucleophileSolventProduct
CyanationSodium Cyanide (NaCN)DMSOMethyl 4-(cyanomethyl)-3-methoxybenzoate
AzidationSodium Azide (NaN₃)DMFMethyl 4-(azidomethyl)-3-methoxybenzoate

Oxygen-based nucleophiles can also displace the bromide to form ethers and esters. The Williamson ether synthesis provides a classic route to ethers, wherein an alkoxide or phenoxide attacks the electrophilic benzylic carbon. masterorganicchemistry.comyoutube.com For example, reacting this compound with sodium phenoxide would yield the corresponding benzyl (B1604629) phenyl ether.

To form an ester, a carboxylate salt, such as sodium acetate, is used as the nucleophile. The reaction proceeds readily in a polar aprotic solvent to furnish the acyloxymethyl derivative. nih.gov

Table 4: Ether and Ester Formation Reactions

Reaction TypeNucleophileSolventProduct
Williamson Ether SynthesisSodium PhenoxideDMFMethyl 3-methoxy-4-(phenoxymethyl)benzoate
Ester FormationSodium AcetateDMFMethyl 4-(acetoxymethyl)-3-methoxybenzoate

Carbon-Carbon Coupling Reactions

The formation of new carbon-carbon bonds is central to the synthesis of complex organic molecules. The bromomethyl group of the title compound can be transformed to facilitate such couplings, though direct coupling reactions are also possible.

While the Suzuki-Miyaura reaction traditionally couples aryl halides with boronic acids, its scope has been extended to include benzylic halides. The reaction facilitates the formation of a carbon-carbon bond between the benzylic carbon and an sp²-hybridized carbon of an aryl or vinyl boronic acid or ester. This transformation is catalyzed by a palladium complex.

The reaction typically involves a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium(II) acetate, a phosphine (B1218219) ligand to stabilize the catalyst, and a base. These conditions allow for the coupling of this compound with various arylboronic acids to produce diarylmethane derivatives.

Table 5: Typical Conditions for Suzuki-Miyaura Coupling of a Benzylic Bromide

ComponentExampleRole
Benzylic HalideThis compoundElectrophile
Boron ReagentPhenylboronic acidNucleophile Source
Catalyst PrecursorPalladium(II) Acetate (Pd(OAc)₂)Forms active Pd(0) catalyst
LigandJohnPhos or Triphenylphosphine (PPh₃)Stabilizes catalyst, tunes reactivity
BasePotassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Activates boron reagent
SolventDimethylformamide (DMF) or Tetrahydrofuran/Water (THF/H₂O)Reaction Medium
ProductMethyl 3-methoxy-4-(phenylmethyl)benzoateCoupled Product

Other Organometallic Coupling Reactions (e.g., Heck, Sonogashira)

The bromomethyl group of this compound, being a benzylic halide, is a suitable electrophile for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forming carbon-carbon bonds.

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.orgnih.gov While typically applied to aryl or vinyl halides, benzylic halides like this compound can also participate. The reaction would involve the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by insertion of an alkene and subsequent β-hydride elimination to yield a substituted alkene. wikipedia.org This provides a pathway to extend the carbon chain at the 4-position with a variety of vinylic groups.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Benzylic halides are also known to undergo Sonogashira coupling. The reaction with this compound would lead to the formation of a propargylic benzene (B151609) derivative, introducing an alkyne moiety onto the molecule. This is a powerful method for constructing complex carbon skeletons found in many natural products and pharmaceuticals. beilstein-journals.org

Below is a table summarizing potential organometallic coupling reactions for this compound.

Reaction TypeCoupling PartnerCatalyst System (Typical)Potential Product Structure
Heck Reaction Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)4-alkenyl-3-methoxybenzoate derivative
Sonogashira Coupling Terminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)4-alkynyl-3-methoxybenzoate derivative

Reduction Reactions of the Ester and Bromomethyl Moieties

The two primary reducible functional groups in this compound are the methyl ester and the bromomethyl group. Their reduction can be achieved with varying degrees of selectivity depending on the reducing agent employed.

The methyl ester group is relatively unreactive towards mild reducing agents like sodium borohydride (B1222165) (NaBH₄) under standard conditions. reddit.com However, more potent hydride reagents such as lithium aluminum hydride (LiAlH₄) will readily reduce the ester to a primary alcohol, yielding (4-(bromomethyl)-3-methoxyphenyl)methanol. masterorganicchemistry.com

Conversely, the bromomethyl group is susceptible to reduction by various hydride reagents. LiAlH₄ would likely reduce both the ester and the bromomethyl group, leading to (3-methoxy-4-methylphenyl)methanol. Selective reduction of the bromomethyl group to a methyl group while preserving the ester could potentially be achieved using catalytic hydrogenation or specific hydride reagents under controlled conditions. The simultaneous reduction of both functionalities is also a common outcome with strong reducing agents.

The following table outlines the expected products from reduction reactions.

ReagentTarget MoietyConditionsExpected Major Product
LiAlH₄ Ester and BromomethylAnhydrous Ether or THF(3-methoxy-4-methylphenyl)methanol
NaBH₄ Bromomethyl (Ester is unreactive)Methanol/DCMMethyl 3-methoxy-4-methylbenzoate
H₂, Pd/C BromomethylAtmospheric pressure, RTMethyl 3-methoxy-4-methylbenzoate

Cyclization and Heterocycle Formation

This compound is a key building block for the synthesis of various heterocyclic compounds, a fact underscored by its use as an intermediate in the preparation of bioactive molecules. chemicalbook.com It is utilized in the synthesis of HIV entry inhibitors and steroid 5α-reductase inhibiting acylpiperidines. chemicalbook.com The reactive bromomethyl group serves as an electrophilic handle for intramolecular or intermolecular cyclization reactions.

This functionality allows for the alkylation of nucleophiles (such as amines, thiols, or alcohols), which can be the key step in forming a new ring system. For example, reaction with a dinucleophile can lead to the formation of various heterocyclic cores. Its role as a precursor for Zafirlukast, an asthma medication, highlights its importance in constructing complex heterocyclic frameworks. innospk.com

The table below lists potential heterocyclic systems that can be synthesized from this precursor.

Heterocycle ClassSynthetic StrategyKey Intermediate
Benzofurans Intramolecular cyclization of an ortho-alkynylphenyl ether derivative. rsc.orgDerivative of Methyl 4-(hydroxymethyl)-3-methoxybenzoate
Piperazines N-alkylation of a piperazine (B1678402) derivative.This compound
Acylpiperidines Alkylation of a piperidine-based nucleophile.This compound

Protecting Group Strategies for Complex Syntheses

In multi-step syntheses involving this compound, the use of protecting groups may be essential to mask reactive functionalities while other parts of the molecule are being modified. researchgate.net

Ester Group Protection: If reactions sensitive to the ester functionality are planned (e.g., involving strong nucleophiles or organometallics that could attack the carbonyl), the ester could first be saponified to the corresponding carboxylic acid. This acid could then be protected as a more robust ester (e.g., a tert-butyl ester) or another suitable protecting group that can be removed under conditions orthogonal to other synthetic steps. researchgate.net

Protection of Other Functionalities: If the bromomethyl group is first converted into another functional group, such as an alcohol or an amine, this new group might need protection during subsequent transformations. For instance, a primary alcohol formed from the reduction of the ester could be protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl ether (Bn), which are stable under a wide range of conditions but can be selectively removed. libretexts.org

Applications in Medicinal Chemistry and Drug Discovery

Role as an Intermediate for Anti-HIV Agents

While the direct role of Methyl 4-(bromomethyl)-3-methoxybenzoate as a widely documented intermediate in the synthesis of currently marketed anti-HIV agents is not extensively reported in readily available scientific literature, its structural motifs are present in various compounds investigated for anti-HIV activity. The development of novel anti-HIV agents is a continuous effort, exploring a multitude of chemical scaffolds to inhibit viral replication. This includes non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical component of highly active antiretroviral therapy (HAART). The search for new NNRTIs with improved resistance profiles is ongoing.

Precursor for Enzyme Inhibitors

The compound is a valuable precursor in the synthesis of various enzyme inhibitors, which are molecules that bind to enzymes and decrease their activity. This is a common strategy in drug development to correct metabolic imbalances or inhibit processes that are critical for disease progression.

Aldose Reductase Inhibitors

Aldose reductase is an enzyme involved in the polyol pathway, which is implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy. By inhibiting this enzyme, the accumulation of sorbitol, which causes osmotic stress and cellular damage, can be prevented. Research into aldose reductase inhibitors has explored a variety of chemical structures, including spiro-oxazolidinones and spiro-morpholinones. While specific examples detailing the direct use of this compound are not broadly published, its chemical functionalities make it a plausible starting material for the synthesis of complex heterocyclic systems characteristic of some aldose reductase inhibitors.

Kinase Inhibitors (e.g., B-RAFV600E/C-RAF, EGFR Mutants)

Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, kinase inhibitors are a major class of anti-cancer drugs.

B-RAF Kinase Inhibitors: Mutations in the B-RAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers. Inhibitors targeting this mutant kinase have shown significant clinical success.

EGFR Kinase Inhibitors: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy, especially in non-small cell lung cancer. Inhibitors of EGFR block the signaling pathways that lead to cell proliferation and survival.

While the synthesis of the well-known EGFR inhibitor Gefitinib has been reported from a similar starting material, methyl 3-hydroxy-4-methoxybenzoate, the direct application of this compound in the synthesis of widely used B-RAF or EGFR inhibitors is not extensively documented in mainstream scientific literature.

Synthesis of Peptidoleukotriene Antagonists

This compound is a key intermediate in the preparation of peptidoleukotriene antagonists. These drugs are used to treat asthma and other inflammatory conditions by blocking the action of leukotrienes, which are inflammatory mediators that cause bronchoconstriction and inflammation in the airways. The compound provides a crucial building block for constructing the complex molecular architecture of these antagonists.

Intermediate in the Synthesis of Zafirlukast

A prominent example of its application in the synthesis of peptidoleukotriene antagonists is its role as a key intermediate in the production of Zafirlukast. openmedicinalchemistryjournal.com Zafirlukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma. The synthesis of Zafirlukast involves the reaction of this compound with other chemical entities to build the final drug molecule. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Various improved and commercially viable processes for the preparation of Zafirlukast highlight the importance of this starting material. openmedicinalchemistryjournal.com

Drug ClassSpecific DrugRole of this compound
Peptidoleukotriene AntagonistZafirlukastKey Intermediate in Synthesis openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Contribution to Steroid 5α-reductase Inhibitor Synthesis

This chemical compound also serves as an important intermediate in the synthesis of testosterone (B1683101) 5α-reductase inhibitors. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibitors of 5α-reductase are used to treat conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness). The use of 4-bromomethyl-3-methoxy-benzoic esters in the preparation of these inhibitors is a documented application.

Enzyme TargetTherapeutic ApplicationRole of this compound
Steroid 5α-reductaseBenign Prostatic Hyperplasia, Androgenic AlopeciaIntermediate in Inhibitor Synthesis

Design and Synthesis of Novel Bioactive Compounds

This compound serves as a crucial starting material and a versatile intermediate in the design and synthesis of novel bioactive compounds, particularly in the development of leukotriene receptor antagonists. Its inherent reactivity, attributed to the bromomethyl group, allows for strategic molecular modifications to explore structure-activity relationships (SAR) and develop new chemical entities with enhanced therapeutic potential. A significant area of research has been the synthesis of analogs of Zafirlukast, a potent leukotriene antagonist used in the management of asthma.

The design of novel Zafirlukast analogs often involves modifications at three key positions: the indole (B1671886) nitrogen, the C-5 position of the indole moiety, and the amide nitrogen. These modifications aim to improve the compound's potency, selectivity, and pharmacokinetic profile. The synthesis of these analogs frequently utilizes a derivative of this compound as a key building block to introduce the substituted benzyl (B1604629) moiety characteristic of this class of compounds.

One notable study focused on the synthesis of sixteen Zafirlukast analogs and evaluated their ability to inhibit Tumor Necrosis Factor Receptor 1 (TNFR1) signaling, a pathway implicated in inflammatory diseases. nih.gov This research highlights the potential for repurposing the Zafirlukast scaffold for new therapeutic applications. The synthesized analogs were tested for their potency and specificity in cell-based functional assays.

The findings from this research identified three analogs with significantly improved efficacy and potency in inhibiting TNFR1. nih.gov These compounds demonstrated the ability to induce a conformational change in the receptor. The most effective analog showed a 2.2-fold decrease in NF-κB activation and a 3.3-fold improvement in IκBα efficiency, with a relative potency that was two orders of magnitude greater than the parent compound, Zafirlukast. nih.gov

Below is a data table summarizing the biological activity of key Zafirlukast analogs that demonstrated complete inhibition of IκB activity.

Table 1: Biological Activity of Zafirlukast Analogs as TNFR1 Inhibitors

Compound Description IC50 for IκB activity (nM)
8h cpCF₃ Zafirlukast analog 0.6 ± 0.3
9a MeCF₃ Zafirlukast analog 0.71 ± 0.35

| 9c MeOEtCF₃ | Zafirlukast analog | 2.1 ± 2.6 |

Data sourced from ACS Bio & Med Chem Au. nih.gov

These results underscore the importance of this compound as a foundational molecule in medicinal chemistry for the generation of novel compounds with potential therapeutic applications beyond their original design as leukotriene receptor antagonists. The ability to systematically modify the Zafirlukast scaffold, facilitated by this key intermediate, opens avenues for the discovery of new treatments for a range of inflammatory and autoimmune diseases. nih.govresearchgate.net

Analytical and Spectroscopic Characterization Methods Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Methyl 4-(bromomethyl)-3-methoxybenzoate, ¹H NMR and ¹³C NMR are fundamental for confirming the presence and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:

A singlet for the methoxy (B1213986) group (-OCH₃) protons.

A singlet for the methyl ester (-COOCH₃) protons.

A singlet for the benzylic protons of the bromomethyl group (-CH₂Br).

A set of signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.9Singlet3H-OCH₃
~3.9Singlet3H-COOCH₃
~4.5Singlet2H-CH₂Br
~7.0-7.7Multiplet3HAromatic Protons

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The anticipated chemical shifts are:

Signals for the two distinct methyl carbons (-OCH₃ and -COOCH₃).

A signal for the benzylic carbon (-CH₂Br).

Several signals in the aromatic region for the carbons of the benzene ring.

A signal for the carbonyl carbon of the ester group.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between different parts of the molecule.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound (C₁₀H₁₁BrO₃), the molecular weight is 259.10 g/mol . High-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental formula. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2).

Common fragmentation patterns for this compound under electron ionization (EI) would likely involve:

Loss of the bromine atom.

Loss of the methoxy group (-OCH₃).

Loss of the methyl ester group (-COOCH₃).

Cleavage of the bromomethyl group.

m/zPossible FragmentNotes
258/260[C₁₀H₁₁BrO₃]⁺Molecular ion peak (M⁺, M+2)
179[M - Br]⁺Loss of a bromine radical
227/229[M - OCH₃]⁺Loss of a methoxy radical
199/201[M - COOCH₃]⁺Loss of a methyl ester radical

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

Frequency Range (cm⁻¹)VibrationFunctional Group
3000-2850C-H stretchAromatic and Aliphatic
~1720C=O stretchEster
1600-1450C=C stretchAromatic Ring
1250-1000C-O stretchEster and Ether
700-500C-Br stretchAlkyl Halide

The presence of a strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group. The C-O stretching vibrations of the ester and ether groups would appear in the fingerprint region. The C-Br stretching frequency is typically observed at lower wavenumbers.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile and thermally sensitive compounds. A typical reversed-phase HPLC method would be suitable for this compound.

A potential HPLC method would involve:

Column: A C18 stationary phase.

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Detector: A UV detector set at a wavelength where the aromatic ring absorbs, typically around 254 nm.

The purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

A typical GC method might employ:

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane).

Carrier Gas: An inert gas such as helium or nitrogen.

Injector and Detector Temperature: Set high enough to ensure volatilization without decomposition.

Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any potential volatile impurities.

GC analysis provides information on the purity of the compound with respect to volatile components.

Computational Chemistry and Theoretical Studies of Methyl 4 Bromomethyl 3 Methoxybenzoate

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at an atomic level. For a reactive intermediate like Methyl 4-(bromomethyl)-3-methoxybenzoate, theoretical studies offer invaluable insights into its electronic structure, reactivity, and potential interactions. These computational approaches allow researchers to model complex chemical phenomena, guiding synthetic strategies and the design of new molecules with desired properties.

Patent Landscape and Commercial Significance in Research

Analysis of Key Patents Referencing Methyl 4-(bromomethyl)-3-methoxybenzoate

The patent literature for this compound highlights its established use as a versatile intermediate in the synthesis of complex molecules. Several key patents disclose processes for its preparation and its application in the development of novel pharmaceuticals.

One of the notable patents in this area is DE19531164A1 , which describes a process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. This patent emphasizes the compound's role as an important intermediate in the production of peptidoleukotriene antagonists. google.com Peptidoleukotrienes are inflammatory mediators involved in respiratory conditions such as asthma. The patent outlines a method for the side-chain bromination of methyl 4-methyl-3-methoxybenzoate to yield the desired product. google.com

Another significant patent, CA2184034A1 , further details the process for preparing 4-bromomethyl-3-methoxy-benzoic esters and their utility as intermediates for a range of pharmaceuticals. google.com This patent corroborates the compound's importance in synthesizing peptidoleukotriene antagonists and expands its applications to include anti-inflammatory pharmaceuticals and testosterone (B1683101) 5α-reductase inhibitors. google.comgoogle.com The latter are a class of drugs used in the management of benign prostatic hyperplasia and androgenetic alopecia.

Furthermore, US Patent 5,280,039 is referenced in connection with the use of this compound in the preparation of anti-inflammatory pharmaceuticals. This underscores the compound's long-standing value in the development of treatments for inflammatory conditions. The synthesis route detailed in this patent involves the reaction of methyl 3-methoxy-4-methylbenzoate with a brominating agent.

The following table summarizes the key findings from these patents:

Patent NumberTitleKey Findings and Applications of this compound
DE19531164A1 Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid estersDiscloses a preparation method and its use as an intermediate for peptidoleukotriene antagonists. google.com
CA2184034A1 Process for preparing 4-bromomethyl-3-methoxy-benzoic estersDetails a synthesis process and its application as an intermediate for peptidoleukotriene antagonists, anti-inflammatory drugs, and testosterone 5α-reductase inhibitors. google.com
US 5,280,039 Referenced in the synthesis of anti-inflammatory agentsHighlights the compound's role as a key building block in the development of anti-inflammatory pharmaceuticals.

Commercial Availability and Supplier Information for Research

This compound is readily accessible for research and development purposes through various chemical suppliers. Its commercial availability in different purities and quantities facilitates its use in both small-scale laboratory synthesis and larger-scale process development.

The compound is typically offered as a white to off-white crystalline powder. innospk.com Major chemical suppliers provide this intermediate with purities generally ranging from 95% to over 98%. The availability from multiple sources ensures a stable supply chain for researchers.

Below is a table detailing the commercial availability of this compound from selected suppliers:

SupplierPurityAvailable Quantities
Sigma-Aldrich 95%5 g and larger
Alfa Chemical ≥ 97%Bulk quantities
ChemicalBook 98%Inquire for details
TCI America >97.0%5 g, 25 g

This accessibility is crucial for the ongoing research and development activities that rely on this versatile chemical building block.

Role of the Compound as a Chemical Building Block in Research and Development

This compound serves as a pivotal building block in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical industry. ontosight.ai Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations. The bromomethyl group is a key functional handle, readily participating in nucleophilic substitution reactions, which enables the introduction of this substituted benzyl (B1604629) moiety into larger molecular frameworks. innospk.comontosight.ai

The most prominent application of this compound is as a key intermediate in the synthesis of Zafirlukast , a leukotriene receptor antagonist used for the maintenance treatment of asthma. innospk.com In the synthesis of Zafirlukast, the bromomethyl group of the compound is utilized to alkylate a cyclopentyl-substituted indole (B1671886) derivative, forming a crucial carbon-carbon bond in the final drug structure.

Beyond its role in the synthesis of Zafirlukast, this compound is instrumental in the development of other therapeutic agents. Research has demonstrated its use as an intermediate for the preparation of heteroarylphenyloxoacetyl and heteroarylphenylsulfonyl benzoylpiperazine analogs that have been investigated as HIV entry inhibitors . chemicalbook.com Additionally, it has been employed in the synthesis of acylpiperidines that act as steroid 5α-reductase inhibitors . chemicalbook.com

The versatility of this compound as a building block continues to be explored in medicinal chemistry for the development of new chemical entities targeting a range of diseases. innospk.com Its stable, crystalline nature and predictable reactivity make it a reliable and valuable tool for organic chemists in both academic and industrial research settings.

Future Research Directions and Emerging Applications

Development of More Sustainable and Green Synthesis Methods

Historically, the synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate involved the side-chain bromination of methyl 4-methyl-3-methoxybenzoate using reagents like N-bromosuccinimide (NBS) or elemental bromine in carbon tetrachloride (CCl₄). google.comchemicalbook.com However, carbon tetrachloride is a known cytotoxin that poses significant environmental and health risks, leading to severe restrictions on its industrial use. google.com

Future research is focused on developing greener and more sustainable synthetic routes. A significant advancement has been the replacement of carbon tetrachloride with less toxic solvents. Patented processes describe a photochemical reaction with N-bromosuccinimide in solvents such as chlorobenzene (B131634) or specific esters of aliphatic carboxylic acids (e.g., ethyl acetate). google.com This method not only avoids the use of a highly toxic solvent but also maintains high product yields, generally between 64% and 95%. google.com Further research in this area will likely explore catalysis with non-toxic metals, solvent-free reaction conditions, and the application of flow chemistry to minimize waste and enhance safety and efficiency.

Exploration of Novel Derivatization Pathways for Diverse Chemical Libraries

The reactivity of the bromomethyl group is central to the utility of this compound, making it an ideal scaffold for building diverse chemical libraries. ontosight.ai This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows chemists to easily introduce new functional groups and build molecular complexity.

Its versatility is already established, as it serves as a key intermediate in the synthesis of various therapeutic agents, including:

Peptidoleukotriene antagonists like Zafirlukast, used for the management of asthma. google.com

HIV entry inhibitors , specifically analogs of BMS 378806. chemicalbook.com

Steroid 5α-reductase inhibitors , which have applications in treating conditions like benign prostatic hyperplasia. chemicalbook.com

Benzodiazepines , a class of drugs used to treat anxiety and insomnia. nbinno.com

Antihypertensive agents for managing high blood pressure. nbinno.com

Future explorations will likely focus on using this compound in combinatorial chemistry and high-throughput screening to generate large libraries of novel compounds. By reacting it with diverse sets of amines, thiols, alcohols, and other nucleophiles, researchers can rapidly produce a wide array of derivatives to be tested for biological activity against numerous targets.

Expansion into New Therapeutic Areas and Disease Targets

The proven success of this compound as a precursor to drugs for viral infections (HIV), inflammatory conditions (asthma), and metabolic disorders (steroid 5α-reductase inhibition) highlights the therapeutic potential of its core structure. google.comchemicalbook.com This established foundation encourages the exploration of its derivatives in new therapeutic areas.

Researchers are likely to leverage this scaffold to design novel inhibitors for other enzymes or antagonists for different receptors. The methoxy (B1213986) and methyl ester groups on the benzene (B151609) ring can be further modified, offering additional points for derivatization to fine-tune the pharmacological properties of the resulting molecules. The compound is also used in the synthesis of aldose reductase inhibitors, pointing towards potential applications in treating diabetic complications. chemicalbook.com The adaptability of this chemical intermediate makes it a prime candidate for drug discovery programs targeting cancer, neurodegenerative diseases, and other complex illnesses.

Applications in Materials Science and Polymer Chemistry

Beyond pharmaceuticals, this compound holds promise for applications in materials science and polymer chemistry. ontosight.ai The reactive bromomethyl group is well-suited for initiating polymerization reactions or for grafting onto existing polymer backbones to modify material properties. Although this is an emerging area of application, the functionality is analogous to similar compounds like Methyl 4-(bromomethyl)benzoate (B8499459), which is used in the synthesis of specialized polymers and materials. guidechem.com

Potential future applications include:

Synthesis of Functional Polymers: It can be used as an initiator for atom transfer radical polymerization (ATRP) or as a monomer in condensation polymerization to create polyesters or polyethers with tailored properties.

Surface Modification: The molecule can be anchored to the surface of materials (e.g., silica, gold nanoparticles) to functionalize them, altering their chemical and physical characteristics for applications in catalysis or sensing.

Dendrimer and Fullerene Chemistry: The related compound Methyl 4-(bromomethyl)benzoate is utilized in creating dendritic polymers (dendrimers), cage compounds, and functionalized fullerenes. guidechem.com By extension, this compound could serve as a valuable building block for developing novel, highly branched macromolecules and advanced carbon-based materials.

Q & A

Q. Strategies :

  • Protecting groups : Temporarily block methoxy or ester groups during reactions .
  • Low-temperature reactions : Minimize side reactions (e.g., −20°C in THF) .

Notes

  • Methodology : Combines synthesis, characterization, and safety protocols from peer-reviewed studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.